molecular formula C12H13ClO B1629805 2-(4-Chlorophenyl)ethyl cyclopropyl ketone CAS No. 898788-55-1

2-(4-Chlorophenyl)ethyl cyclopropyl ketone

Cat. No. B1629805
CAS RN: 898788-55-1
M. Wt: 208.68 g/mol
InChI Key: RPMZWWZAIIBKFH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethyl cyclopropyl ketone, commonly referred to as 2-CPEC, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a cyclic ketone with a phenyl ring and a chlorine atom attached to the cyclopropyl group. It is a colorless liquid at room temperature and has a faint odor. 2-CPEC has been studied for its potential use as a pharmaceutical, agricultural, and industrial chemical.

Scientific Research Applications

Green Catalysis and Environmental Applications

A study on the green catalysis highlighted the selective aerobic oxidation of alcohols to aldehydes, ketones, and carboxylic acids using a water-soluble palladium(II) bathophenanthroline complex. This process is notable for its environmental friendliness, utilizing water as a solvent and air as the oxidant, presenting a sustainable method for transforming alcohol-based compounds (ten Brink GJ, Arends, Sheldon, 2000).

Synthetic Organic Chemistry

  • Synthesis of Heterocycles : The compound's utility is evident in the preparation of heterocycles, such as pyrroles and thiophenes. An innovative approach involved the synthesis of 1-nitro- and 1-cyano-cyclopropyl ketones from alkenes, which were then transformed into 4-nitro- and 4-cyano-dihydropyrroles. These intermediates were subsequently oxidized to yield densely functionalized pyrroles, showcasing the compound's versatility in synthesizing complex organic structures (Ryan P. Wurz, André B. Charette, 2005).

  • Catalytic Transformations : The research also delves into catalytic transformations, where cyclopropanes serve as precursors for the preparation of various synthetically valuable compounds. One study demonstrated the catalytic oxidation of alcohols in water, emphasizing the importance of environmentally benign processes in chemical synthesis (ten Brink GJ, Arends, Sheldon, 2000).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets.

properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclopropylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMZWWZAIIBKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644504
Record name 3-(4-Chlorophenyl)-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)ethyl cyclopropyl ketone

CAS RN

898788-55-1
Record name 3-(4-Chlorophenyl)-1-cyclopropyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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